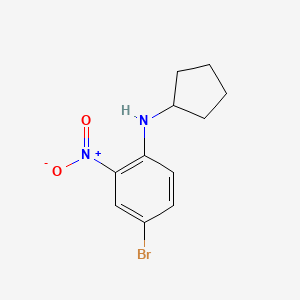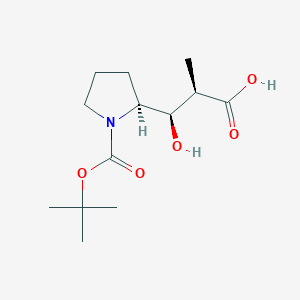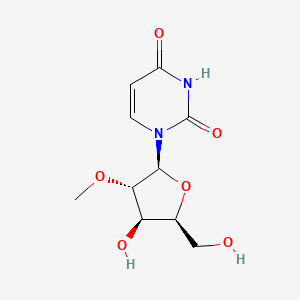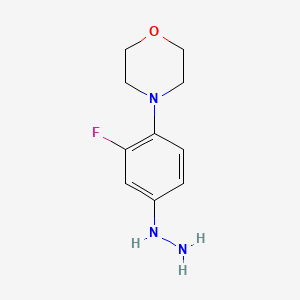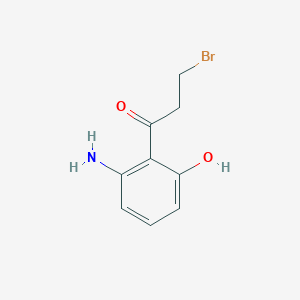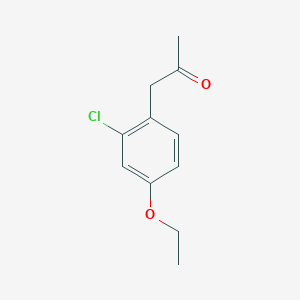
1-(2-Chloro-4-ethoxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-4-ethoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO2 and a molecular weight of 212.67 g/mol It is characterized by the presence of a chloro and ethoxy group attached to a phenyl ring, which is further connected to a propan-2-one moiety
Méthodes De Préparation
The synthesis of 1-(2-Chloro-4-ethoxyphenyl)propan-2-one typically involves the reaction of 2-chloro-4-ethoxybenzaldehyde with a suitable ketone under acidic or basic conditions. One common method involves the use of acetone in the presence of an acid catalyst to facilitate the condensation reaction, resulting in the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-(2-Chloro-4-ethoxyphenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 1-(2-chloro-4-ethoxyphenyl)propan-2-ol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chloro-4-ethoxyphenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-4-ethoxyphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved are subject to ongoing research and may vary depending on the context of its use.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-4-ethoxyphenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Chloro-4-methoxyphenyl)propan-2-one: Similar structure but with a methoxy group instead of an ethoxy group.
1-(2-Chloro-4-ethoxyphenyl)ethanone: Lacks the additional carbon in the propan-2-one moiety.
1-(2-Chloro-4-ethoxyphenyl)butan-2-one: Contains an additional carbon in the alkyl chain.
These comparisons highlight the unique structural features of this compound, which may influence its reactivity and applications.
Propriétés
Formule moléculaire |
C11H13ClO2 |
|---|---|
Poids moléculaire |
212.67 g/mol |
Nom IUPAC |
1-(2-chloro-4-ethoxyphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO2/c1-3-14-10-5-4-9(6-8(2)13)11(12)7-10/h4-5,7H,3,6H2,1-2H3 |
Clé InChI |
DGEPJCYCWHSYRS-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=C(C=C1)CC(=O)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



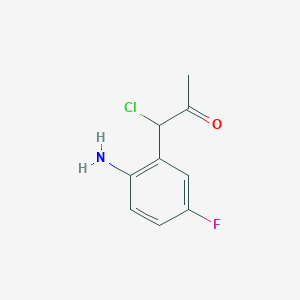
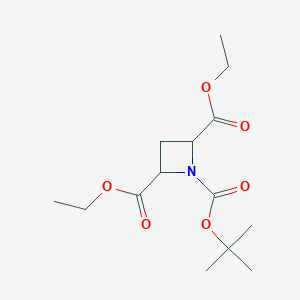
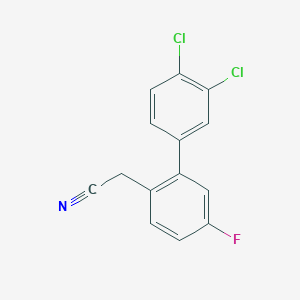
![1-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-3-fluoro-4-(trifluoromethoxy)benzene](/img/structure/B14071696.png)
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)
